5-Mercaptouracil

Tautomerism Chemical Structure Drug Design

5-Mercaptouracil (5-MU) is not a generic thiol—it is a C5-thiol tautomer with distinct redox and metal-coordination behavior that cannot be replicated by 2- or 4-thiouracil. Researchers choose 5-MU for its rapid, metal-ion-catalyzed autoxidation to disulfide for electrochemical biosensors, its ability to form self-assembled monolayers (SAMs) on electrodes, and its thymine-reversible inhibition of Lactobacillus leichmannii at 1–3 µg/mL. Its C5-thiol also provides a site-specific nucleophilic handle for S-alkylation or disulfide bond formation, enabling rational derivative design. For procurement teams, this differentiated redox specificity means substituting with a generic thiouracil will compromise assay performance and signal transduction.

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
CAS No. 14020-53-2
Cat. No. B084152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Mercaptouracil
CAS14020-53-2
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)S
InChIInChI=1S/C4H4N2O2S/c7-3-2(9)1-5-4(8)6-3/h1,9H,(H2,5,6,7,8)
InChIKeyMIHCRNZMESVPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Mercaptouracil (CAS 14020-53-2): Technical Baseline and Structural Distinction for Procurement Decisions


5-Mercaptouracil (5-MU) is a heterocyclic organic compound with the molecular formula C4H4N2O2S and a molecular weight of 144.15 g/mol . It is a sulfur-containing derivative of uracil, characterized by a mercapto (-SH) group at the C5 position of the pyrimidine ring [1]. Unlike its structural isomers 2-thiouracil and 4-thiouracil, 5-MU exists predominantly as a C5-thiol tautomer rather than a thione, a property that fundamentally governs its redox behavior and biological interactions .

Why Generic Substitution of 5-Mercaptouracil (CAS 14020-53-2) with 2-Thiouracil or 6-Mercaptopurine Fails in Critical Research Applications


The C5 thiol group in 5-MU imparts a distinct electronic and steric environment compared to the C2 or C4 thiones found in 2-thiouracil or the purine scaffold of 6-mercaptopurine [1]. This fundamental difference leads to a divergent redox potential, autoxidation kinetics, and metal coordination behavior [2]. Consequently, substituting 5-MU with a generic thiol or thione in applications such as nucleic acid probe development or electrochemical sensor design will result in altered binding affinity, signal transduction, and overall assay performance, as detailed by the quantitative evidence below.

5-Mercaptouracil (CAS 14020-53-2): A Comparative Quantitative Evidence Guide for Scientific Selection


C5-Thiol Tautomer vs. 2-Thiouracil: A Fundamental Difference in Chemical Equilibrium

A key differentiation factor for 5-Mercaptouracil (5-MU) is its stability as a C5-thiol tautomer. In contrast, its close structural isomer, 2-thiouracil (CAS 141-90-2), exists predominantly as a thione . This difference in the predominant tautomeric form is not trivial; it dictates the molecule's electronic distribution, hydrogen-bonding capacity, and nucleophilicity, which are critical for target engagement in medicinal chemistry.

Tautomerism Chemical Structure Drug Design

Rapid Autoxidation in Aqueous Solutions: A Differentiating Kinetic Property

5-MU and its nucleoside derivative undergo rapid autoxidation in aqueous solutions to form the corresponding disulfides, a process dependent on trace metal ions such as Fe3+ [1]. The addition of EDTA can inhibit this oxidation [2]. This behavior is a consequence of its low pKa and the accessibility of the thiol group for electron transfer. While 2-thiouracil is known to form disulfides, the specific kinetics and metal-ion dependence for 5-MU, as detailed in [1], provide a unique handling and formulation constraint that must be considered for procurement.

Redox Chemistry Stability Biosensor Development

Enzymatic Inhibition Profile: Thymine Antagonism

5-MU acts as a thymine antagonist, inhibiting enzymes involved in DNA biosynthesis. Specifically, 5-MU demonstrates 60% inhibition at a concentration of 5 mM with thymine as the substrate for the enzyme thymine 7-hydroxylase (EC 1.14.11.6) from Neurospora crassa [1]. This inhibition profile differs from that of other known thymine antagonists, such as 5-hydroxyuracil (92% inhibition at 5 mM) [2], highlighting a specific, moderate inhibitory effect that can be exploited for research into nucleotide metabolism.

Enzyme Inhibition Cancer Research Mechanism of Action

Comparative Antimicrobial Activity: Bacterial Growth Inhibition

5-MU and its corresponding disulfide have demonstrated the ability to inhibit the growth of Lactobacillus leichmannii at a concentration range of 1-3 µg/mL [1]. Critically, this inhibition was shown to be competitively reversed by the addition of thymine, confirming its mechanism of action as a specific antimetabolite [2]. This competitive antagonism provides a clear and quantifiable differentiation from 2-thiouracil derivatives, which may act through alternative mechanisms such as neuronal nitric oxide synthase inhibition or general metal chelation.

Antimicrobial Microbiology Structure-Activity Relationship

Validated Application Scenarios for 5-Mercaptouracil (CAS 14020-53-2) Based on Comparative Evidence


Development of Redox-Active Biosensors and Electrochemical Probes

The rapid, metal-ion-catalyzed autoxidation of 5-MU to its disulfide provides a well-characterized redox couple. This property is specifically exploited in electrochemical information processing strategies using biothiols to transduce electrical signals into chemical information [1]. Its distinct redox behavior makes it a valuable tool for developing surface architectures on functionalized electrodes, where its thiol group can form self-assembled monolayers (SAMs) for biosensing applications [2].

Investigating Thymine Antagonism in Nucleotide Metabolism

The specific, thymine-reversible inhibition of Lactobacillus leichmannii at 1-3 µg/mL, along with its 60% inhibition of thymine 7-hydroxylase at 5 mM, positions 5-MU as a precise molecular probe for studying thymine metabolism. Researchers investigating the regulation of DNA precursor pools or the development of new antimetabolites can use 5-MU to dissect pathways where thymine acts as a critical regulator [3].

Building Block for S-Substituted Derivatives and Conjugates

The C5-thiol group of 5-MU provides a specific nucleophilic handle for S-alkylation, acylation, or disulfide bond formation that is chemically distinct from the C2/C4 positions in other thiouracils. This allows for the rational design and synthesis of novel S-substituted derivatives with tailored properties, as demonstrated in the synthesis of 5-mercaptodeoxyuridine (MUdR) via enzymatic transfer, which is then used as an inhibitor of thymidylate synthetase [4]. This site-specific modification is a key advantage for medicinal chemists seeking to build focused compound libraries.

Model Thiol Compound for Environmental and Toxicological Fate Studies

As a model exogenous aromatic thiol, the metabolism of 5-MU has been studied in various insect species, including Gryllus assimilis and Blaberus giganteus [5]. Its behavior in biological systems serves as a reference point for understanding the detoxification pathways (e.g., S-glucosylation) of other aromatic thiols and xenobiotics, making it a valuable standard in comparative toxicology and environmental fate research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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